molecular formula C11H19F2NO3 B2495174 tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1823257-67-5

tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B2495174
CAS No.: 1823257-67-5
M. Wt: 251.274
InChI Key: FZRSGOBCIZAFHJ-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. It is studied for its interactions with biological targets and its ability to modulate biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 3,3-Difluoro-4-hydroxy-4-ethylpiperidine-1-carboxylate
  • tert-Butyl 3,3-Difluoro-4-hydroxy-4-propylpiperidine-1-carboxylate
  • tert-Butyl 3,3-Difluoro-4-hydroxy-4-isopropylpiperidine-1-carboxylate

Uniqueness: tert-Butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of both difluoro and hydroxy groups, along with the tert-butyl ester, imparts distinct chemical properties that differentiate it from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRSGOBCIZAFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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